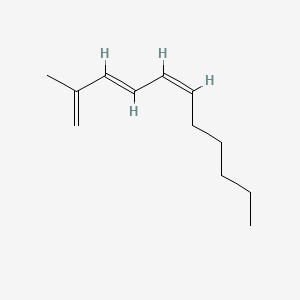
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- is an organic compound with the molecular formula C12H20. It is a type of triene, meaning it contains three double bonds within its carbon chain. This compound is known for its distinct structure and is one of the stereoisomers of 1,3,5-Undecatriene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- can be synthesized through various organic reactions. One common method involves the Wittig reaction, where methylene triphenylphosphorane reacts with an appropriate aldehyde or ketone to form the triene structure . The reaction conditions typically include a solvent like tetrahydrofuran (THF) and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the fragrance and flavor industry due to its distinct odor and flavor profile.
Mecanismo De Acción
The exact mechanism of action of 1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- (3Z,5E)-1,3,5-Undecatriene
- (E,E)-1,3,5-Undecatriene
- (3E,5E)-1,3,5-Undecatriene
Comparison
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and refractive index, and distinct interactions in biological systems .
Propiedades
Número CAS |
73399-00-5 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
(3E,5Z)-2-methylundeca-1,3,5-triene |
InChI |
InChI=1S/C12H20/c1-4-5-6-7-8-9-10-11-12(2)3/h8-11H,2,4-7H2,1,3H3/b9-8-,11-10+ |
Clave InChI |
JJCUHVWRXVDLKW-QNRZBPGKSA-N |
SMILES isomérico |
CCCCC/C=C\C=C\C(=C)C |
SMILES canónico |
CCCCCC=CC=CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



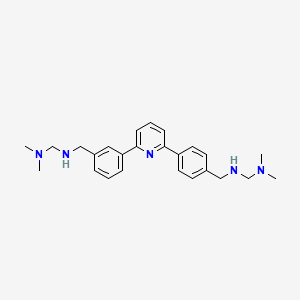
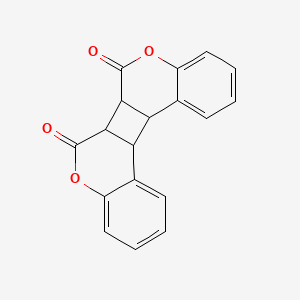
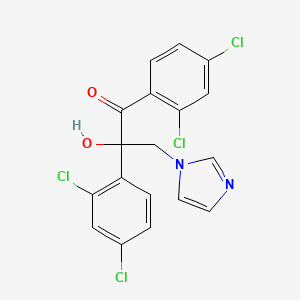


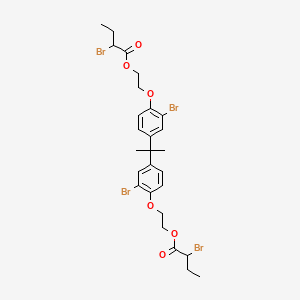
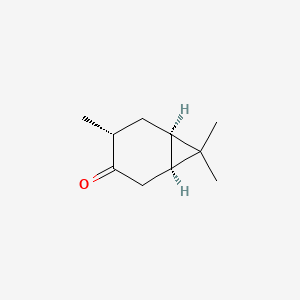


![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)



